

Technical Support Center: Strontium-85 Counting Efficiency in Complex Matrices

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Compound of Interest		
Compound Name:	Strontium-85	
Cat. No.:	B084106	Get Quote

Welcome to the technical support center for improving the counting efficiency of **Strontium-85** (Sr-85) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for counting **Strontium-85**?

A1: The two primary methods for counting **Strontium-85** are gamma spectrometry and liquid scintillation counting (LSC). Gamma spectrometry detects the 514 keV gamma-ray emission from Sr-85 and is generally preferred for its high specificity and minimal sample preparation.[1] Liquid scintillation counting is another viable technique, though it can be more susceptible to interferences and quenching, especially in complex matrices.[1][2]

Q2: Why is counting efficiency for Sr-85 important, particularly in complex matrices?

A2: Accurate determination of Sr-85 activity is crucial, especially when it is used as a tracer to determine the chemical yield of Strontium-90 (Sr-90) in a sample.[3] Losses can occur during the purification process from complex matrices like soil, urine, or biological tissues.[1] By knowing the initial and final activity of the Sr-85 spike, researchers can calculate the recovery percentage and correct the final Sr-90 measurement for any losses, ensuring accurate quantification.[3]

Troubleshooting & Optimization





Q3: What are the main challenges when counting Sr-85 in complex matrices?

A3: The main challenges include:

- Quenching: For LSC, both chemical and color quenching can significantly reduce counting
 efficiency.[2][4] Chemical quenchers interfere with the energy transfer from the beta particle
 to the scintillator, while colored samples absorb the emitted light before it reaches the
 photomultiplier tubes.[4]
- Interferences: In gamma spectrometry, other radionuclides with similar gamma energies can interfere with the Sr-85 peak. For example, the 511 keV annihilation peak from positron emitters can overlap with the 514 keV peak of Sr-85, requiring high-resolution detectors for separation.[5] In LSC, other beta or alpha emitters present in the sample can contribute to the overall count rate if not properly separated.[1]
- Matrix Effects: The physical and chemical composition of the sample matrix can affect the separation and purification of strontium, leading to variable recoveries. For example, high concentrations of calcium in bone or soil samples can compete with strontium during chemical separation.

Q4: How can I correct for quenching in liquid scintillation counting of Sr-85?

A4: Quench correction is essential for accurate LSC measurements. Common methods include:

- Internal Standards: A known activity of a standard is added to the sample after an initial count. The sample is recounted, and the difference in counts is used to determine the counting efficiency.[4]
- Channel Ratio Method: The ratio of counts in two different energy windows of the beta spectrum changes predictably with the degree of quenching. A quench curve is generated using a set of standards with varying amounts of a quenching agent to correlate the channel ratio to the counting efficiency.[6]
- External Standard Method (e.g., t-SIE): A gamma source external to the sample vial is used to induce a Compton spectrum in the cocktail. The shape of this spectrum is sensitive to quenching, and a guench indicating parameter (like the transformed Spectral Index of the



External Standard, t-SIE) is used to determine the counting efficiency from a calibration curve.[7]

Troubleshooting Guides Issue 1: Low and Inconsistent Sr-85 Recovery

Possible Causes & Solutions:

Cause	Recommended Solution	
Incomplete Sample Digestion	Ensure complete digestion of the sample matrix to release all strontium. For soil and vegetation, ashing followed by acid digestion is common.[8] For biological tissues, strong acids or a combination of acids and oxidizing agents may be necessary.	
Competition from other lons	High concentrations of ions like calcium can interfere with strontium separation on extraction chromatography resins (e.g., Sr-Spec™). Consider a pre-purification step to remove interfering ions or use a larger volume of resin.	
Precipitation Issues	If using precipitation steps (e.g., as carbonate or oxalate), ensure optimal pH and reagent concentrations for complete precipitation of strontium. Incomplete precipitation will lead to low recovery.	
Column Elution Problems	Ensure the correct eluent is used and the flow rate is optimized for the specific resin. Incomplete elution will leave strontium on the column.	

Issue 2: High Background Counts in LSC

Possible Causes & Solutions:



Cause	Recommended Solution	
Chemiluminescence/Photoluminescence	These phenomena can cause spurious counts. Allow samples to dark-adapt in the counter for a period before counting. Using plastic vials can sometimes reduce phosphorescence compared to glass.	
Static Electricity	Static charges on plastic vials can lead to high background.[9] Use anti-static vials or wipe vials with an anti-static cloth before loading into the counter. Many modern counters also have a static control feature.	
Contamination of LSC Cocktail or Vials	Use fresh, high-quality scintillation cocktail and clean vials for each sample to avoid cross-contamination.	
Radioactive Contamination of the Counter	Perform a background check of the counter with an empty vial or a vial containing only the scintillation cocktail. If the background is high, the counter may need decontamination.	

Issue 3: Poor Resolution of Sr-85 Peak in Gamma Spectrometry

Possible Causes & Solutions:



Cause	Recommended Solution
Improper Energy Calibration	Regularly calibrate the gamma spectrometer using certified sources with well-defined gamma energies covering the energy range of interest.
Suboptimal Detector Settings	Adjust the high voltage and amplifier gain to optimize the signal-to-noise ratio and energy resolution.[10]
Interfering Gamma Peaks	As mentioned, the 511 keV annihilation peak can interfere with the 514 keV Sr-85 peak.[5] Use a high-purity germanium (HPGe) detector with high resolution to separate these peaks. If using a NaI(TI) detector, deconvolution of the overlapping peaks may be necessary.
High Count Rates	Very high activity samples can lead to pulse pile-up and degradation of the energy spectrum. [11] Increase the sample-to-detector distance or use a smaller sample aliquot to reduce the count rate.

Experimental Protocols

Protocol 1: Determination of Sr-85 Recovery in Soil Samples using Gamma Spectrometry

This protocol outlines the steps for determining the chemical recovery of strontium from soil samples using Sr-85 as a tracer.

- Sample Preparation:
 - Homogenize and dry the soil sample to a constant weight.
 - Weigh a suitable aliquot (e.g., 10-20 g) into a beaker.
 - Add a known activity of Sr-85 standard solution to the sample and mix thoroughly.



- Ash the sample in a muffle furnace at a controlled temperature (e.g., 550°C) for several hours until all organic matter is removed.
- · Acid Digestion:
 - Allow the ashed sample to cool.
 - Add a strong acid, such as concentrated nitric acid (HNO₃), and heat gently to dissolve the ash. Repeated additions of acid may be necessary for complete dissolution.
- Strontium Separation (using Sr-Spec™ Resin):
 - Prepare an extraction chromatography column with Sr-Spec™ resin.
 - Condition the column with dilute nitric acid.
 - Load the digested sample solution onto the column.
 - Wash the column with dilute nitric acid to remove interfering ions.
 - Elute the strontium fraction with deionized water or a very dilute acid solution.
- Gamma Counting:
 - Transfer the eluted strontium fraction to a suitable counting vial.
 - Measure the 514 keV gamma emission of Sr-85 using a calibrated gamma spectrometer.
 - Record the count rate and counting time.
- Calculation of Recovery:
 - Calculate the final activity of Sr-85 in the eluate.
 - The recovery is calculated as: (Final Activity of Sr-85 / Initial Activity of Sr-85) * 100%

Protocol 2: Quench Correction for Sr-85 in Biological Matrices using LSC (Channel Ratio Method)



This protocol describes how to create and use a quench curve for correcting Sr-85 measurements in biological samples.

- · Preparation of Quenched Standards:
 - Prepare a set of liquid scintillation vials (e.g., 10-12 vials).
 - Add a constant, known activity of Sr-85 to each vial.
 - Add a constant volume of liquid scintillation cocktail to each vial.
 - Add increasing amounts of a quenching agent (e.g., nitromethane or a colored solution representative of the digested biological matrix) to each vial. The first vial should have no quencher.
- Counting the Standards:
 - Set up two counting windows (channels) on the liquid scintillation counter. Channel A should cover a lower energy portion of the Sr-85 spectrum, and Channel B should cover the entire spectrum.
 - Count each standard for a sufficient time to achieve good statistical precision.
- Generating the Quench Curve:
 - For each standard, calculate the counting efficiency (CPM/DPM).
 - For each standard, calculate the channel ratio (CPM in Channel A / CPM in Channel B).
 - Plot the counting efficiency (y-axis) against the channel ratio (x-axis). This is your quench curve.
- Counting the Unknown Sample:
 - Prepare the unknown biological sample (e.g., digested tissue, urine) in a scintillation vial
 with the same volume of cocktail used for the standards.
 - Count the unknown sample using the same two-channel setup.



- Determining the Corrected Activity:
 - Calculate the channel ratio for the unknown sample.
 - From the quench curve, determine the counting efficiency corresponding to this channel ratio.
 - Calculate the true activity (DPM) of the unknown sample as: DPM = CPM / Counting Efficiency.

Data Summary Tables

Table 1: Comparison of Counting Methods for Sr-85 Recovery

Counting Method	Typical Recovery (%)	Advantages	Disadvantages
Gamma Spectrometry	89 - 95%[1]	High specificity, less susceptible to interferences, minimal sample preparation for counting step.	Requires specialized detector (e.g., HPGe) for high resolution.
Liquid Scintillation Counting	Can be variable (e.g., 120-470% uncorrected in some cases due to interferences)[1]	High counting efficiency for beta emitters, can be automated for high throughput.	Susceptible to chemical and color quenching, potential for interference from other radionuclides.[1]

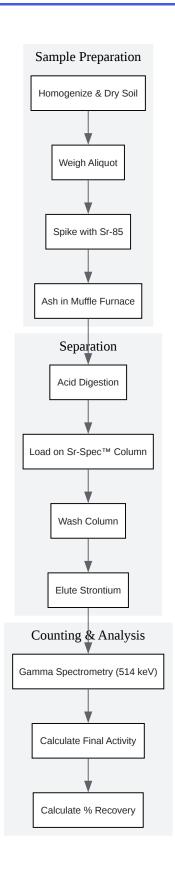
Table 2: Common Interferences in Sr-85 Counting



Counting Method	Interfering Radionuclide/Phen omenon	Energy/Emission	Mitigation Strategy
Gamma Spectrometry	Positron Emitters (e.g., from ⁸² Rb decay)	511 keV annihilation gamma-ray	Use a high-resolution HPGe detector to resolve the 511 keV and 514 keV peaks.[5]
Gamma Spectrometry	Other gamma emitters	Various	Perform thorough radiochemical separation to isolate strontium before counting.
Liquid Scintillation	Alpha Emitters (e.g., ²³⁹ Pu)	Alpha particles	Use alpha/beta discrimination capabilities of modern LSC counters. Improve radiochemical separation to remove alpha-emitting contaminants.[1]
Liquid Scintillation	Other Beta Emitters	Beta particles	Radiochemical separation is crucial. If separation is incomplete, spectral deconvolution may be attempted.

Visualizations

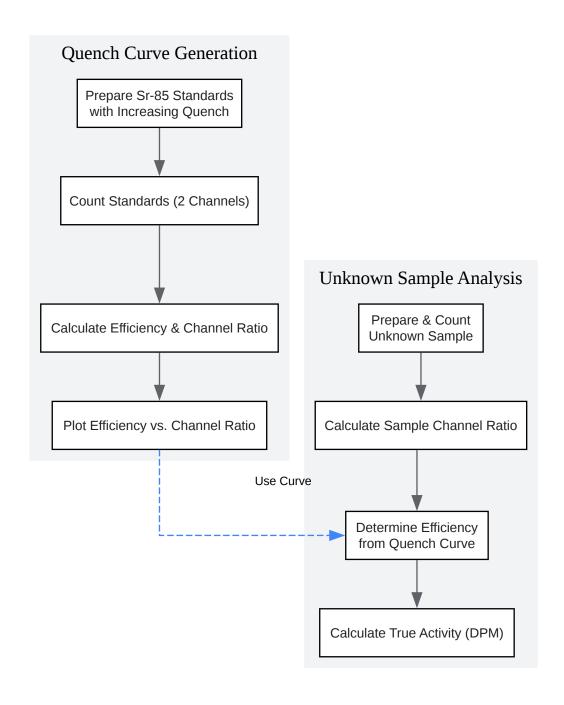




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Caption: Workflow for Sr-85 recovery determination in soil samples.





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Caption: Logic for LSC quench correction using the channel ratio method.

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